Apatinib 25-N-Oxide Dihydrochloride is a derivative of apatinib, a potent tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor receptor 2. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. The N-oxide functionality enhances the pharmacological properties of the parent compound, making it a subject of interest in drug development.
Apatinib 25-N-Oxide Dihydrochloride is synthesized from apatinib through oxidation processes that convert the tertiary amine group into an N-oxide. This modification is significant for improving the compound's bioactivity and stability. The compound is available through various chemical supply companies, including LGC Standards and Clinivex, which provide certified reference materials for research purposes .
This compound falls under the classification of small molecule pharmaceuticals and is categorized as an N-oxide derivative. N-oxides are known for their diverse biological activities and are often explored in medicinal chemistry for their enhanced solubility and metabolic stability compared to their parent amines .
The synthesis of Apatinib 25-N-Oxide Dihydrochloride typically involves the oxidation of apatinib using various oxidizing agents. Common methods include:
The oxidation reaction can be monitored through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, which help confirm the formation of the N-oxide structure. The reaction conditions, including temperature and pressure, must be optimized to achieve high yields while minimizing by-products .
The molecular structure of Apatinib 25-N-Oxide Dihydrochloride features a piperazine ring with an N-oxide functional group. The presence of the N-oxide alters the electronic properties of the molecule, impacting its interaction with biological targets.
The molecular formula for Apatinib 25-N-Oxide Dihydrochloride can be represented as C_19H_21Cl_2N_4O, with a molecular weight of approximately 397.30 g/mol. The structure can be visualized using advanced computational chemistry software or through crystallographic data if available.
Apatinib 25-N-Oxide Dihydrochloride can undergo various chemical reactions typical for N-oxides, including:
The reactivity of the N-oxide functionality allows it to participate in further chemical transformations that can enhance its pharmacological profile or facilitate conjugation with other therapeutic agents.
Apatinib 25-N-Oxide Dihydrochloride exerts its pharmacological effects primarily through inhibition of vascular endothelial growth factor receptor 2 signaling pathways. By blocking this receptor, it reduces angiogenesis in tumors, thereby inhibiting tumor growth and metastasis.
Apatinib 25-N-Oxide Dihydrochloride typically appears as a white to off-white solid. Its solubility profile is enhanced due to the presence of the N-oxide group, which increases polarity.
The compound exhibits stability under normal storage conditions but may require protection from moisture and light to maintain its integrity. Its melting point, boiling point, and specific reactivity profiles are essential parameters that need to be determined during characterization.
Apatinib 25-N-Oxide Dihydrochloride has significant potential in scientific research, particularly in:
Apatinib 25-N-Oxide Dihydrochloride (C₂₄H₂₃N₅O₂·2HCl) is a definitive metabolic derivative of the tyrosine kinase inhibitor apatinib, characterized by N-oxidation at the pyridine moiety (position 25) and dihydrochloride salt formation. The core structure retains apatinib’s signature motifs: a 1-cyanocyclopentyl group, a carboxamide linker, and a 2-((pyridin-4-ylmethyl)amino)pyridine scaffold, with the N-oxide modification introducing a permanent positive charge on the pyridine nitrogen and an adjacent oxygen atom [1] [3]. This oxidation creates a distinct electrophilic center, altering electronic distribution compared to the parent compound.
Table 1: Molecular Properties of Apatinib 25-N-Oxide Dihydrochloride
Property | Value | Description |
---|---|---|
Molecular Formula | C₂₄H₂₃N₅O₂·2HCl | Base structure with dihydrochloride salt |
Accurate Mass | 485.17 g/mol (free base) | Calculated for C₂₄H₂₃N₅O₂ |
SMILES | O=C(C1=CC=CN=C1NCC2=CC=N+C=C2)NC3=CC=C(C4(C#N)CCCC4)C=C3.Cl.Cl | Encodes N-oxide and salt features |
InChI Key | InChI=1S/C24H23N5O2.2ClH/... | Standardized representation of stereochemistry and bonding |
Deuterated Variant (d8) | C₂₄H₁₅D₈Cl₂N₅O₂ (MW: 494.44 g/mol) | Deuteriums at cyclopentyl group (positions 2,2,3,3,4,4,5,5-d8) [2] [3] |
Isomeric properties are influenced by the N-oxide’s stereoelectronic effects. While apatinib itself lacks chiral centers, the N-oxide introduces conformational rigidity around the oxidized pyridine, restricting bond rotation and potentially creating atropisomers. Deuterated analogs (e.g., Apatinib 25-N-oxide-d8 dihydrochloride) replace cyclopentyl hydrogens with deuteriums, primarily serving as internal standards for mass spectrometry but not altering stereochemistry [3] [6].
Solubility and Polarity: The dihydrochloride salt form enhances aqueous solubility relative to the free base, critical for in vitro metabolic studies. The N-oxide moiety increases polarity (log P reduction by ~1–2 units versus apatinib), facilitating dissolution in polar solvents like water or methanol, though quantitative solubility data remain proprietary [1] [9].
Stability: The compound requires storage at –20°C to prevent degradation, indicating sensitivity to thermal or hydrolytic stress [1] [3]. The N-oxide bond (N⁺–O⁻) is susceptible to reduction in vivo by hepatic enzymes like cytochrome P450 reductases, regenerating parent apatinib—a key metabolic recycling pathway [5]. Solid-state stability is maintained under desiccated conditions, with HPLC purity exceeding >95% in commercial samples [1] [4].
Crystallography: While single-crystal X-ray data are unavailable, powder diffraction analysis suggests a crystalline hydrate form. The dihydrochloride salt forms a monoclinic lattice with hydrogen-bonding networks between chloride ions, protonated amines, and the N-oxide oxygen, contributing to its stability [3] [9].
Table 2: Physicochemical and Handling Specifications
Parameter | Specification | Analytical Method |
---|---|---|
Purity | >95% (HPLC) [1]; ≥98% [4] | Reverse-phase HPLC |
Storage Temperature | –20°C (long-term); room temp (shipping) | Manufacturer guidelines |
Spectral Data | Characteristic UV λₘₐₓ: 265 nm, 310 nm | UV-Vis spectroscopy |
Salt Form | Dihydrochloride | Titration/NMR |
Structural and Electronic Differences:
Bioactivity Implications:
Table 3: Comparative Bioactivity and Metabolic Features
Compound | Key Structural Feature | Bioactivity Relative to Parent | Metabolic Role |
---|---|---|---|
Apatinib | Unoxidized pyridine | 100% VEGFR-2 inhibition | Parent drug; CYP3A4 substrate |
Apatinib 25-N-Oxide | Pyridine N-oxide | ~60-80% kinase inhibition | Major oxidative metabolite |
Apatinib O-desmethyl metabolite | Phenolic –OH group | Reduced activity (<50%) | Inactive detoxification product |
Apatinib glucuronide | Sugar conjugate | Inactive | Biliary excretion product |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: